2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is a heterocyclic compound that belongs to the class of triazolothiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . This reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by various agents to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the triazolothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substituents involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubercular agent, showing promising activity against Mycobacterium tuberculosis.
Materials Science: This compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, in its antitubercular activity, it inhibits the enzyme shikimate dehydrogenase, which is essential for the biosynthesis of chorismate, a precursor for aromatic amino acids . This inhibition disrupts the metabolic pathways of the bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar triazole-thiazole core and exhibit comparable biological activities.
Tris[1,2,4]triazolo[1,3,5]triazine: Another class of fused triazole compounds with unique electronic properties.
Uniqueness
2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its tert-butyl and phenyl groups contribute to its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H19N3S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C20H19N3S/c1-20(2,3)16-11-9-15(10-12-16)18-21-19-23(22-18)17(13-24-19)14-7-5-4-6-8-14/h4-13H,1-3H3 |
InChI Key |
TXUPTCBECVQAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.